2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
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Description
“2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide” is a compound that contains a thiazole ring. Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Scientific Research Applications
Synthesis and Characterization
The compound has been utilized in the synthesis of diverse heterocyclic compounds due to its reactive sites that allow for various chemical transformations. For instance, derivatives of 1,3,4-oxadiazole compounds, which include the furan and thiazole units, have been synthesized for their potential pharmacological activities (Koparır, Çetin, & Cansiz, 2005; El-Essawy & Rady, 2011). These studies emphasize the importance of the compound in the development of new materials with potential applications in various fields.
Biological Activities
A significant area of application for derivatives of this compound is in the exploration of their biological activities. Several studies have focused on the antimicrobial, anticancer, and anti-inflammatory properties of these derivatives. For example:
- Antimicrobial Activity : Derivatives of the compound have shown significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019; Gul et al., 2017).
- Anticancer and Anti-inflammatory Effects : The derivatives have been evaluated for their anticancer activities, with some showing promise against various cancer cell lines. Additionally, their anti-inflammatory effects have been studied, presenting a potential for the development of new therapeutic agents (Chandrappa et al., 2010; Ravindra et al., 2006).
Enzyme Inhibition and Therapeutic Potential
Some studies have focused on the enzyme inhibition capabilities of the compound's derivatives, exploring their therapeutic potential. These compounds have been found to exhibit potent inhibitory activities against enzymes like α-glucosidase, acetylcholinesterase, and butyrylcholinesterase, highlighting their potential as valuable anti-diabetic and neuroprotective agents (Abbasi et al., 2018; Abbasi et al., 2020).
properties
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O3S2/c16-8(13-10-12-3-5-19-10)6-20-11-15-14-9(18-11)7-2-1-4-17-7/h1-5H,6H2,(H,12,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQODEGHZMRHARO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)SCC(=O)NC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide |
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